GadobutrolMonohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

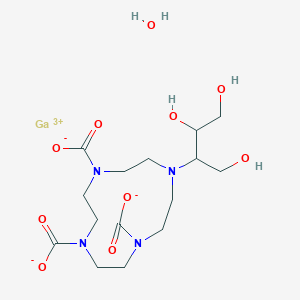

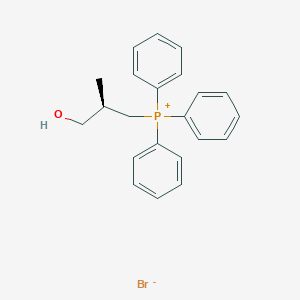

Gadobutrol Monohydrate is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is known for its high stability and effectiveness in enhancing the contrast of images, making it easier to detect and visualize lesions and abnormal vascularity in various body regions . Gadobutrol Monohydrate is marketed under several brand names, including Gadovist and Gadavist .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gadobutrol Monohydrate involves the formation of a gadolinium complex with a macrocyclic ligand. The process typically includes the following steps:

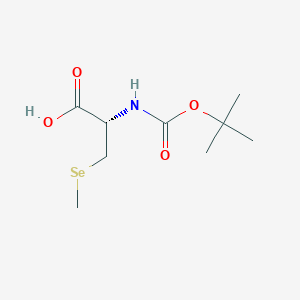

Formation of the Macrocyclic Ligand: The ligand, 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is synthesized through a series of organic reactions.

Complexation with Gadolinium: The ligand is then reacted with gadolinium chloride in the presence of a base to form the gadolinium complex.

Industrial Production Methods: Industrial production of Gadobutrol Monohydrate involves a simplified process that omits the purification of intermediates and uses in-situ complexation. This method enhances yield and reduces production costs .

Chemical Reactions Analysis

Types of Reactions: Gadobutrol Monohydrate primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Reagents: Gadolinium chloride, macrocyclic ligand, base (e.g., sodium hydroxide).

Conditions: Aqueous solution, controlled temperature, and pH.

Major Products: The primary product of these reactions is the gadolinium complex, Gadobutrol Monohydrate, which is used as a contrast agent in MRI .

Scientific Research Applications

Gadobutrol Monohydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying the behavior of gadolinium-based contrast agents.

Biology: Helps in visualizing biological structures and processes in living organisms through MRI.

Medicine: Widely used in diagnostic imaging to enhance the contrast of MRI scans, aiding in the detection of tumors, vascular diseases, and other abnormalities

Industry: Employed in the development and testing of new MRI technologies and contrast agents.

Mechanism of Action

Gadobutrol Monohydrate works by altering the magnetic properties of nearby water molecules, enhancing the contrast of MRI images. The gadolinium ion in the complex has a high magnetic moment, which induces local magnetic field inhomogeneities. This results in variations in the radiofrequency signal intensity, allowing for better visualization of normal and pathological tissues .

Comparison with Similar Compounds

Gadoterate Meglumine: Another gadolinium-based contrast agent with similar applications but different chemical structure.

Gadoteridol: Used for similar diagnostic purposes but has different pharmacokinetic properties.

Uniqueness of Gadobutrol Monohydrate: Gadobutrol Monohydrate is unique due to its high stability and concentration, which allows for a lower injection volume and improved image enhancement. It also has a lower risk of nephrogenic systemic fibrosis compared to some other gadolinium-based contrast agents .

Properties

Molecular Formula |

C15H27GaN4O10 |

|---|---|

Molecular Weight |

493.12 g/mol |

IUPAC Name |

gallium;10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate;hydrate |

InChI |

InChI=1S/C15H28N4O9.Ga.H2O/c20-9-11(12(22)10-21)16-1-3-17(13(23)24)5-7-19(15(27)28)8-6-18(4-2-16)14(25)26;;/h11-12,20-22H,1-10H2,(H,23,24)(H,25,26)(H,27,28);;1H2/q;+3;/p-3 |

InChI Key |

IVQJIWZKJPNKJS-UHFFFAOYSA-K |

Canonical SMILES |

C1CN(CCN(CCN(CCN1C(CO)C(CO)O)C(=O)[O-])C(=O)[O-])C(=O)[O-].O.[Ga+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)

![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)

![4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13149483.png)